4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 708286-27-5
VCID: VC11156231
InChI: InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-16-17(4-2)15-12/h5-8H,3-4H2,1-2H3,(H,13,15,18)
SMILES: CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC
Molecular Formula: C12H15N5O
Molecular Weight: 245.28 g/mol

4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide

CAS No.: 708286-27-5

Cat. No.: VC11156231

Molecular Formula: C12H15N5O

Molecular Weight: 245.28 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide - 708286-27-5

Specification

CAS No. 708286-27-5
Molecular Formula C12H15N5O
Molecular Weight 245.28 g/mol
IUPAC Name 4-ethyl-N-(2-ethyltetrazol-5-yl)benzamide
Standard InChI InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-16-17(4-2)15-12/h5-8H,3-4H2,1-2H3,(H,13,15,18)
Standard InChI Key CXLVUYZKSPAZJP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC
Canonical SMILES CCC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC

Introduction

Structural Characterization and Molecular Architecture

Core Components and Substituent Analysis

4-Ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide (molecular formula: C12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}, molecular weight: 253.29 g/mol) comprises two primary subunits:

  • Benzamide backbone: A benzene ring substituted with an ethyl group at the para position (C4) and an amide functional group at the carbonyl position.

  • 2-Ethyl-2H-tetrazol-5-yl moiety: A five-membered tetrazole ring bearing an ethyl substituent at the N2 position, which adopts the 2H-tautomeric form .

The tetrazole ring’s aromaticity and high nitrogen content (67%\sim 67\%) contribute to its metabolic stability and potential for hydrogen bonding, traits often leveraged in drug design . The ethyl groups on both the benzamide and tetrazole rings introduce hydrophobicity, which may influence solubility and membrane permeability.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC12H15N5O\text{C}_{12}\text{H}_{15}\text{N}_5\text{O}
Molecular Weight253.29 g/mol
Hydrogen Bond Donors2 (amide NH, tetrazole NH)
Hydrogen Bond Acceptors4 (amide O, tetrazole N atoms)
Rotatable Bonds4

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-ethyl-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can be conceptualized through two primary fragments:

  • 4-Ethylbenzoyl chloride: Generated via chlorination of 4-ethylbenzoic acid using thionyl chloride (SOCl₂).

  • 2-Ethyl-2H-tetrazol-5-amine: Synthesized through cyclization of ethyl isocyanide with sodium azide under acidic conditions .

Coupling Strategies

The amide bond formation between these fragments may employ coupling reagents such as EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, a method validated for analogous tetrazole-amide conjugates . Alternatively, reactive acyl intermediates (e.g., benzoyl chlorides) can directly react with tetrazole amines in inert solvents like dichloromethane (DCM) or dimethylformamide (DMF) .

Critical Reaction Parameters:

  • Temperature: Room temperature to 50°C to prevent tetrazole decomposition .

  • Solvent: Anhydrous DMF or DCM to minimize hydrolysis .

  • Workup: Aqueous extraction (NaHCO₃ and HCl) followed by MgSO₄ drying and solvent evaporation .

Physicochemical and Spectroscopic Properties

Predicted Spectral Signatures

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons (benzamide): δ 7.80 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H) .

    • Ethyl groups: δ 1.25–1.40 (m, 6H, 2×CH₂CH₃), 2.65 (q, J = 7.6 Hz, 2H, Ar-CH₂), 4.45 (q, J = 7.2 Hz, 2H, N-CH₂) .

    • Amide NH: δ 9.85 (s, 1H) .

Infrared (IR) Spectroscopy:

  • Strong absorption at ~1670 cm⁻¹ (amide C=O stretch).

  • Peaks at 1550–1600 cm⁻¹ (tetrazole ring vibrations).

Mass Spectrometry (MS):

  • Molecular ion peak at m/z 253.1 (M⁺).

  • Fragment ions at m/z 207 (loss of CO from benzamide), m/z 138 (tetrazole-ethyl moiety) .

Biological and Industrial Applications

Table 2: Comparative Bioactivity of Analogous Compounds

CompoundTarget EnzymeIC₅₀ (nM)Reference
N-(4-ethylphenyl)-4-(2H-tetrazol-5-yl)benzamideHDAC8120
4-(2-Isopropyl-2H-tetrazol-5-yl)benzamideCOX-285

Agrochemical Applications

Substituted tetrazolylbenzamides demonstrate herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . The ethyl substituents may enhance lipophilicity, promoting foliar absorption .

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